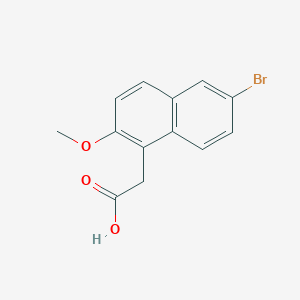

(6-Bromo-2-methoxy-1-naphthyl)acetic acid

Description

Overview of Naphthalene-Based Compounds in Academic and Industrial Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. Its derivatives are integral to the production of a wide range of materials, including dyes, pigments, resins, and surfactants. In academia, naphthalene and its substituted forms are frequently used as model systems to study aromaticity, reaction mechanisms, and the influence of substituents on chemical reactivity and physical properties. The industrial significance of naphthalene derivatives is underscored by their application in the manufacturing of plasticizers, such as phthalic anhydride, and in the formulation of agrochemicals and pharmaceuticals.

Significance of Substituted Naphthalene Acetic Acids in Organic Synthesis and Biochemical Investigations

Substituted naphthalene acetic acids represent a particularly important subclass of naphthalene derivatives. A prominent example is 1-naphthaleneacetic acid (NAA), a synthetic auxin that functions as a plant growth regulator. wikipedia.org The acetic acid side chain in these molecules provides a reactive handle for further chemical modifications, making them valuable intermediates in the synthesis of more complex organic structures.

From a biochemical perspective, substituted naphthalene acetic acids have been the subject of numerous investigations. For instance, (6-methoxy-2-naphthyl)acetic acid is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone and is known to inhibit cyclooxygenase-2 (COX-2). nih.gov This highlights the potential for this class of compounds to interact with biological targets and elicit specific physiological responses. The exploration of various substitution patterns on the naphthalene ring allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Research Landscape and Objectives for (6-Bromo-2-methoxy-1-naphthyl)acetic acid

The specific research interest in this compound stems from its unique combination of functional groups. The presence of a bromine atom, a methoxy (B1213986) group, and a carboxylic acid on the naphthalene scaffold offers multiple avenues for scientific inquiry.

Current research objectives for this compound can be broadly categorized as follows:

Synthetic Methodology: Developing efficient and scalable synthetic routes to access this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to achieve high yields and purity.

Chemical and Physical Properties: Characterizing the fundamental chemical and physical properties of the compound, including its spectroscopic data (NMR, IR, Mass Spectrometry), solubility, and stability. This information is crucial for its application in further research.

Biochemical Screening: Investigating the biological activity of this compound. Given the known activities of related compounds, a primary focus is on its potential as an enzyme inhibitor, particularly in the context of inflammatory pathways. For example, studies on methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides have explored their photosynthesis-inhibiting activity. mdpi.com

Medicinal Chemistry: Utilizing this compound as a scaffold for the design and synthesis of new therapeutic agents. The bromo and methoxy substituents can be modified to optimize binding to biological targets and improve drug-like properties.

While extensive research on this specific molecule is still emerging, the foundational knowledge from related naphthalene derivatives provides a strong rationale for its continued investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-2-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWWMPDZIQTHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357594 | |

| Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329269-13-8 | |

| Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid

Precursor Synthesis: Advanced Routes to 2-Methoxy-6-bromo-naphthalene

The synthesis of the key intermediate, 2-Methoxy-6-bromo-naphthalene, can be approached from two primary starting materials: 2-methoxynaphthalene or 2-naphthol. Both routes involve carefully controlled reactions to ensure the correct placement of the bromo and methoxy (B1213986) substituents.

Regioselective Bromination of Naphthalene (B1677914) Derivatives

Achieving the desired 6-bromo substitution pattern on the naphthalene ring is a critical challenge due to the multiple active positions for electrophilic attack. Advanced methodologies have been developed to control this regioselectivity.

One prominent and industrially significant method begins with 2-methoxynaphthalene. Direct bromination of this substrate tends to yield a mixture of isomers. To overcome this, a "bromo-debromo" strategy is employed. organic-chemistry.orgwikipedia.org In this process, 2-methoxynaphthalene is first treated with an excess of bromine in a carboxylic acid solvent, such as acetic acid. This exhaustive bromination leads to the formation of 1,6-dibromo-2-methoxy-naphthalene. nrochemistry.comorganic-chemistry.org The key to achieving the desired monosubstituted product is the subsequent regioselective dehalogenation. Without isolating the dibromo intermediate, metallic iron powder is added to the reaction mixture. organic-chemistry.orgwikipedia.org The iron selectively removes the more labile bromine atom at the C-1 position, yielding the target 2-Methoxy-6-bromo-naphthalene in high purity after crystallization. nrochemistry.com This one-pot procedure is advantageous as it avoids complex purification steps and utilizes readily available reagents. nrochemistry.com

Table 1: Reaction Conditions for the Synthesis of 2-Methoxy-6-bromo-naphthalene via the "Bromo-Debromo" Method

| Step | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield | Reference |

| Bromination | 2-methoxynaphthalene, Bromine | Glacial Acetic Acid | 40-45 | 1.5 | - | nrochemistry.com |

| Debromination | 1,6-dibromo-2-methoxy-naphthalene, Iron powder | Glacial Acetic Acid | 45 | 1.5 | ~75% (overall) | nrochemistry.com |

An alternative route starts from 2-naphthol (β-naphthol). wikipedia.org The first step is bromination with two equivalents of bromine in glacial acetic acid, which produces 1,6-dibromo-2-naphthol. wikipedia.org This is followed by a reduction step to remove the bromine at the 1-position. While tin (Sn) has been used for this dehalogenation, its industrial application is limited. organic-chemistry.orgwikipedia.org The resulting 6-bromo-2-naphthol is then subjected to methylation to yield the final precursor. wikipedia.org

Methoxy Group Functionalization Techniques

The installation of the methoxy group at the C-2 position is another crucial functionalization. This is typically achieved either by starting with a methoxy-substituted precursor like 2-methoxynaphthalene or by methylating a hydroxyl group, as in the case of starting from 2-naphthol.

When the synthetic strategy begins with 2-naphthol, the final step in forming the precursor is the methylation of 6-bromo-2-naphthol. wikipedia.org This conversion of a naphthol to a methoxy naphthalene is a type of Williamson ether synthesis. Common methylating agents such as dimethyl sulfate or methyl halides (e.g., methyl bromide) are used in the presence of a base. organic-chemistry.orggoogle.com For instance, 6-bromo-2-naphthol can be effectively methylated using methyl bromide in a suitable solvent like butanol. google.com The reaction proceeds under moderately elevated temperatures to afford 2-Methoxy-6-bromo-naphthalene. google.com Another described method involves heating the brominated naphthol with concentrated sulfuric acid in methanol. orgsyn.org

Modern synthetic chemistry offers catalytic methods for the installation of methoxy groups, which can be milder and more efficient than traditional methods. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful tools for forming C-O bonds. While not specifically detailed for 6-bromo-2-naphthol, the principle has been demonstrated on related polybrominated naphthalene systems. For example, tetrabromonaphthalene derivatives can be treated with sodium methoxide in the presence of a catalytic amount of copper(I) iodide (CuI) to introduce methoxy groups. The efficacy of these copper catalysts is often enhanced by the addition of a ligand, such as 1,10-phenanthroline, which stabilizes the copper catalyst and facilitates the coupling reaction. This catalytic approach represents an advanced strategy for methoxy group installation that could be applied to the synthesis of 2-Methoxy-6-bromo-naphthalene.

Introduction of the Acetic Acid Side Chain

With the 2-Methoxy-6-bromo-naphthalene precursor in hand, the final stage of the synthesis is the introduction of the acetic acid moiety (-CH₂COOH) at the C-1 position. This transformation requires the formation of two new carbon-carbon bonds or a one-carbon homologation of an intermediate functional group.

Carbonylation and Carboxylation Strategies

Several plausible strategies, established for similar naphthalene systems, can be employed to install the acetic acid side chain. A common approach involves first introducing a one-carbon functional group at the C-1 position, which is activated by the electron-donating methoxy group at C-2, and then elaborating it into the acetic acid group.

Route via Formylation: The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic rings. wikipedia.orgyoutube.com Treating 2-Methoxy-6-bromo-naphthalene with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) would be expected to introduce a formyl group (-CHO) regioselectively at the C-1 position to give 1-formyl-2-methoxy-6-bromonaphthalene. From this aldehyde, the acetic acid side chain can be constructed:

Darzens Condensation: The aldehyde can be reacted with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms an α,β-epoxy ester (a glycidic ester), which upon hydrolysis and decarboxylation, yields the desired acetic acid derivative.

Conversion to Nitrile: A multi-step but reliable method involves reducing the aldehyde to a hydroxymethyl group (-CH₂OH), converting it to a chloromethyl or bromomethyl group (-CH₂Cl or -CH₂Br), and then reacting with a cyanide salt (e.g., NaCN) to form the corresponding nitrile (-CH₂CN). google.com Subsequent acidic or basic hydrolysis of the nitrile group yields the final (6-Bromo-2-methoxy-1-naphthyl)acetic acid. google.com

Route via Acylation: Another strategy involves the Friedel-Crafts acylation of 2-Methoxy-6-bromo-naphthalene to introduce an acetyl group (-COCH₃) at the C-1 position. This aryl methyl ketone can then be converted to the target acetic acid via the Willgerodt-Kindler reaction . researchgate.net This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide. researchgate.net The resulting thioamide is then hydrolyzed to the carboxylic acid. researchgate.net This method effectively achieves the oxidation of the terminal methyl group and rearrangement to form the arylacetic acid structure.

Direct Carbonylation: A more direct approach involves the palladium-catalyzed carbonylation of an aryl halide. mdpi.comrsc.org This would require converting the 2-Methoxy-6-bromo-naphthalene precursor into a 1-halo-2-methoxy-6-bromonaphthalene derivative. This di-halogenated substrate could then undergo a selective palladium-catalyzed reaction with carbon monoxide and water (or an alcohol followed by hydrolysis) to introduce the carboxylic acid (or ester) group at the C-1 position. semanticscholar.org This strategy offers a more atom-economical route but relies on the selective reaction at the C-1 halide in the presence of the C-6 bromine.

Table 2: Potential Strategies for Acetic Acid Side Chain Introduction

| Starting Intermediate | Key Reaction | Reagents | Intermediate Product | Final Step | Reference |

| 2-Methoxy-6-bromo-naphthalene | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Formyl-2-methoxy-6-bromonaphthalene | Darzens Condensation or Nitrile route | wikipedia.org |

| 2-Methoxy-6-bromo-naphthalene | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-Acetyl-2-methoxy-6-bromonaphthalene | Willgerodt-Kindler Reaction | researchgate.net |

| 1-Halo-2-methoxy-6-bromonaphthalene | Palladium-catalyzed Carbonylation | CO, Pd catalyst, H₂O | This compound | - | mdpi.com |

| 2-Methoxy-6-bromo-naphthalene | Chloromethylation | Formaldehyde, HCl | 1-Chloromethyl-2-methoxy-6-bromonaphthalene | Cyanation & Hydrolysis | google.com |

Advanced Coupling Reactions for Acetylation

The introduction of the acetic acid moiety onto the 6-bromo-2-methoxy-naphthalene scaffold is a critical transformation. While direct acetylation of the naphthyl ring at the 1-position can be challenging, various multi-step strategies involving advanced coupling reactions are employed. These methods often construct a precursor side chain that is subsequently converted to the desired carboxylic acid.

One conceptual approach involves a Heck reaction, where a vinyl acetate or a related acrylic acid equivalent is coupled to an activated naphthalene precursor. Although not explicitly detailed for this specific compound in the provided literature, this strategy is a cornerstone of modern organic synthesis for C-C bond formation.

Another strategy involves the use of organometallic reagents. For instance, the synthesis of the related compound Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, has been achieved by reacting 2-bromo-6-methoxynaphthalene (B28277) with reagents like methyl vinyl ketone. google.com A similar principle could be applied by coupling with a protected acetic acid equivalent.

A more traditional, yet effective, multi-step approach involves the formylation or acylation of the 6-bromo-2-methoxynaphthalene ring, followed by a series of reactions to extend the carbon chain and oxidize it to the carboxylic acid. For example, the Willgerodt-Kindler reaction or a Darzens condensation could be employed to introduce the two-carbon acetic acid side chain or its precursor.

Optimization of Synthetic Pathways and Process Chemistry

The industrial viability of synthesizing this compound hinges on the optimization of the entire synthetic route. This involves maximizing reaction efficiency, ensuring high purity of the final product, and minimizing waste and side reactions.

Reaction Efficiency and Yield Enhancement

Enhancing reaction yields is a primary goal in process chemistry. For the synthesis of precursors to this compound, specific conditions have been optimized. In the synthesis of 6-bromo-2-naphthalenecarboxylic acid, a related intermediate, the oxidation of 2-bromo-6-methylnaphthalene yielded 96.5 mol% of the desired product. google.com Subsequent esterification to the methyl ester proceeded with a 90.1 mol% yield. google.com In another process for the synthesis of a Nabumetone precursor, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, yields are reported to be between 85% and 95%. google.com

Optimization often involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time. The use of flow chemistry has also been explored for related compounds to improve efficiency and scalability. units.it

Table 1: Reported Yields for Key Synthetic Steps of Related Naphthalene Intermediates

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Oxidation | 2-Bromo-6-methylnaphthalene | 6-Bromo-2-naphthalenecarboxylic acid | 96.5 |

| Methyl Esterification | 6-Bromo-2-naphthalenecarboxylic acid | 6-Bromo-2-naphthalenecarboxylic acid methyl ester | 90.1 |

| Condensation | 2-Acetyl-5-bromo-6-methoxynaphthalene | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | 85-95 |

Purity Control and Isolation Techniques (e.g., Crystallization)

Achieving high purity is critical for pharmaceutical intermediates. Crystallization is a fundamental technique for the purification of solid compounds. In the synthesis of 6-bromo-2-naphthalenecarboxylic acid methyl ester, the product is isolated by cooling the reaction mixture to precipitate the crystalline solid, which is then separated by filtration. google.com Further purification can be achieved by washing with appropriate solvents like lower aliphatic alcohols or ketones, or by recrystallization to achieve the desired purity. google.com Similarly, the crude product of 6-bromo-2-naphthol synthesis is purified by vacuum distillation followed by crystallization from an acetic acid/water mixture. orgsyn.org

The choice of solvent is crucial in crystallization for both maximizing recovery of the pure compound and effectively removing impurities. The final purity of intermediates is often assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Mitigation of Undesired Side Reactions (e.g., Demethylation, Over-bromination)

Side reactions can significantly lower the yield and complicate the purification of the desired product. In the synthesis of bromo-methoxy-naphthalene derivatives, two common side reactions are demethylation of the methoxy group and over-bromination of the naphthalene ring.

Over-bromination: The bromination of 2-methoxynaphthalene can lead to the formation of di-brominated species, such as 1,6-dibromo-2-methoxynaphthalene. googleapis.com To synthesize the desired 6-bromo-2-methoxynaphthalene, a strategy involves this initial over-bromination followed by a selective debromination step. This process uses metallic iron in the presence of hydrobromic acid to selectively remove the bromine atom at the 1-position, yielding the desired mono-brominated product. googleapis.com

Demethylation: The methoxy group on the naphthalene ring can be susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of a hydroxy-naphthalene impurity. For example, during the dehalogenation of 1,6-dibromo-2-methoxynaphthalene with tin, the methoxy group is easily hydrolyzed, forming significant amounts of 2-hydroxy-6-bromo-naphthalene. googleapis.com Choosing milder reaction conditions and appropriate reagents is key to preventing this undesired side reaction.

Real-time Reaction Monitoring Using In Situ Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Modern process chemistry increasingly relies on Process Analytical Technology (PAT), including in situ spectroscopic methods, for real-time reaction monitoring. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow chemists to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mdpi.com

For the synthesis of this compound, Raman spectroscopy could be particularly useful. mdpi.com The naphthalene ring system gives strong and characteristic Raman signals. This would allow for the monitoring of key transformations:

Bromination: The progress of the bromination of the naphthalene ring could be followed by observing the disappearance of the reactant's spectral signature and the appearance of the brominated product's new peaks.

Side Chain Formation: The formation of the acetic acid side chain could be monitored by tracking the appearance of vibrational modes associated with the carboxylic acid group (e.g., C=O stretch).

Crystallization: In situ probes can monitor the concentration of the compound in solution during a crystallization process, helping to optimize cooling rates and seeding protocols to control crystal size and form.

By providing real-time data, these techniques enable better control over reaction endpoints, impurity formation, and crystallization processes, leading to improved consistency, yield, and purity. mdpi.com

Green Chemistry Principles in the Synthesis of Naphthyl Acetic Acids

The application of green chemistry is revolutionizing synthetic organic chemistry. For naphthyl acetic acid derivatives, which form the backbone of important pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, these principles are being actively applied to improve sustainability. eprajournals.comnih.gov The active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), is a close structural isomer of the target compound and serves as a valuable case study. eprajournals.com

Key green chemistry principles being implemented include the use of catalysis, safer solvents, process intensification through continuous-flow synthesis, and improved atom economy.

Catalysis in Synthesis

Catalytic reactions are a cornerstone of green chemistry, offering pathways that reduce energy consumption and minimize waste by using small amounts of a catalyst to achieve high yields and selectivity. acs.org

In the synthesis of precursors to naphthyl alkanones, palladium-on-carbon (Pd/C) is a widely used catalyst for hydrogenation steps. google.com For instance, the synthesis of Nabumetone has been achieved by reacting 2-bromo-6-methoxynaphthalene with 3-buten-2-ol in the presence of a palladium (II) acetate catalyst. epo.org Another approach involves the catalytic hydrogenation of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one using palladium on carbon in a polar solvent like isopropanol or methanol. google.com These catalytic methods are superior to stoichiometric reductions, which generate large amounts of inorganic waste.

Furthermore, the synthesis of 2-bromo-6-methoxynaphthalene itself has been optimized using environmentally benign reagents. One improved method utilizes dimethyl carbonate (DMC) as a methylating agent for 6-bromo-2-naphthol. DMC is a non-toxic alternative to hazardous methyl halides or dimethyl sulfate, and the process requires only a catalytic amount of base, producing only carbon dioxide and methanol as byproducts. tandfonline.com

| Reaction Type | Catalyst | Substrate | Benefit | Reference |

|---|---|---|---|---|

| Hydrogenation | Palladium on Carbon (Pd/C) | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | High efficiency, reduced inorganic waste | google.com |

| Heck Reaction | Palladium (II) Acetate | 2-bromo-6-methoxynaphthalene | Forms C-C bonds efficiently | epo.org |

| Methylation | Potassium Carbonate (catalytic) | 6-bromo-2-naphthol | Avoids toxic methylating agents like dimethyl sulfate | tandfonline.com |

Safer Solvents and Reagents

The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional solvents are toxic, flammable, and difficult to dispose of. Green chemistry encourages the use of safer alternatives like water, ethanol, or bio-based solvents such as 2-methyltetrahydrofuran. sigmaaldrich.comusc.edu

In the synthesis of Nabumetone precursors, reactions have been successfully carried out in solvents like N-methyl pyrrolidone, which is later diluted with water to precipitate the product. epo.org While effective, research continues into replacing such solvents with greener alternatives. The purification of industrial naphthalene, a basic feedstock, has been explored using acetic acid, which can be more easily recycled than halogenated organic solvents. researchgate.netpatsnap.com

The replacement of hazardous reagents is another key focus. As mentioned, the use of dimethyl carbonate instead of methyl halides is a significant improvement. tandfonline.com Similarly, older methods for preparing 6-bromo-2-naphthol involved the reduction of 1,6-dibromo-2-naphthol with reagents like tin and hydrochloric acid. orgsyn.org More modern approaches aim to avoid heavy metals where possible.

Process Intensification with Continuous-Flow Synthesis

Continuous-flow chemistry, often performed in microreactors, is a powerful tool for implementing green chemistry principles. researchgate.netresearchgate.net This technology offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. For the synthesis of naphthalene derivatives, continuous-flow systems have been shown to increase reaction yields and reduce reaction times. rsc.orgbeilstein-archives.org

A scalable, two-step continuous-flow process has been developed for the synthesis of Nabumetone. acs.org This method involves an initial reaction to form the unsaturated precursor, followed by hydrogenation in a fixed-bed continuous-flow reactor. Such systems minimize waste and energy use while providing a safer operating environment. The application of flow chemistry demonstrates a significant step towards the sustainable industrial production of this class of compounds. acs.org

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantage |

|---|---|---|---|

| Reagents | Methylation with dimethyl sulfate or methyl halides tandfonline.com | Methylation with dimethyl carbonate (DMC) tandfonline.com | DMC is non-toxic; byproducts are CO2 and methanol. |

| Process Design | Batch processing | Continuous-flow synthesis acs.org | Improved safety, efficiency, and scalability; reduced waste. |

| Solvents | Use of halogenated solvents (e.g., methylene (B1212753) chloride) google.com | Use of recyclable solvents like acetic acid or exploring bio-based options usc.eduresearchgate.net | Reduced toxicity and environmental impact. |

| Atom Economy | Reduction using stoichiometric tin orgsyn.org | Catalytic hydrogenation google.com | Higher incorporation of reactant atoms into the final product. |

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable, aligning the goals of chemical manufacturing with environmental stewardship.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid

Transformation Chemistry of the Naphthyl Ring System

The naphthalene (B1677914) core of (6-bromo-2-methoxy-1-naphthyl)acetic acid is the primary site for several key chemical reactions, including electrophilic and nucleophilic substitutions. The regioselectivity of these reactions is determined by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is directed by the combined electronic effects of the methoxy (B1213986), bromo, and acetic acid substituents. The methoxy group at the 2-position is a strong activating group and an ortho, para-director. The acetic acid moiety at the 1-position is a deactivating group and a meta-director. The bromine atom at the 6-position is a deactivating group but an ortho, para-director.

Given the positions of these substituents, the primary directing influence comes from the powerful activating effect of the methoxy group. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the methoxy group that are not already substituted. The position para to the methoxy group is occupied by the bromine atom. One of the ortho positions is occupied by the acetic acid group. Thus, the most probable site for electrophilic attack is the 3-position. A secondary site for substitution would be the 5-position, which is ortho to the bromine and meta to the methoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |

| Bromination | Br₂/FeBr₃ | (5,6-Dibromo-2-methoxy-1-naphthyl)acetic acid | (3,6-Dibromo-2-methoxy-1-naphthyl)acetic acid |

| Nitration | HNO₃/H₂SO₄ | (6-Bromo-2-methoxy-5-nitro-1-naphthyl)acetic acid | (6-Bromo-2-methoxy-3-nitro-1-naphthyl)acetic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (5-Acetyl-6-bromo-2-methoxy-1-naphthyl)acetic acid | (3-Acetyl-6-bromo-2-methoxy-1-naphthyl)acetic acid |

The bromine atom at the 6-position of the naphthalene ring is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed processes. While direct nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems, the presence of the bromo substituent allows for a variety of transformations.

A common reaction involving aryl bromides is the formation of Grignard reagents, which can then react with various electrophiles. For instance, treatment of the related compound 6-bromo-2-methoxynaphthalene with magnesium in tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent. This intermediate can then be used in subsequent reactions.

Another important class of reactions is the palladium-catalyzed coupling with various nucleophiles, such as amines (Buchwald-Hartwig amination) or alcohols, to form new carbon-nitrogen or carbon-oxygen bonds, respectively.

Oxidation Pathways of the Compound

The naphthalene ring system is generally resistant to oxidation under mild conditions. However, the acetic acid side chain can be susceptible to oxidative degradation under more vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially cleave the side chain, leading to the formation of a carboxylic acid at the 1-position of the naphthalene ring, namely 6-bromo-2-methoxy-1-naphthoic acid. The methoxy group may also be susceptible to oxidation under harsh conditions.

Reduction Pathways of the Compound

The primary site for reduction in this compound is the carboxylic acid group, as detailed in section 3.2. The aromatic naphthalene ring can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or through a Birch reduction (dissolving metal in ammonia). A Birch reduction would likely lead to the reduction of the ring bearing the electron-donating methoxy group. Debromination, the removal of the bromine atom, can also be achieved through catalytic hydrogenation with a palladium catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the naphthalene ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This compound can be coupled with a variety of aryl or vinyl boronic acids to generate more complex molecular architectures. For example, reaction with phenylboronic acid in the presence of a palladium catalyst and a base would yield (2-methoxy-6-phenyl-1-naphthyl)acetic acid.

The related Heck reaction involves the coupling of an organohalide with an alkene. For instance, the closely related compound 2-bromo-6-methoxynaphthalene (B28277) is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, often utilizing a Heck reaction.

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2-Methoxy-6-phenyl-1-naphthyl)acetic acid |

| Heck | Ethene | Pd(OAc)₂, PPh₃, Et₃N | (2-Methoxy-6-vinyl-1-naphthyl)acetic acid |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (2-Methoxy-6-(phenylethynyl)-1-naphthyl)acetic acid |

Derivatization Strategies for Functional Group Interconversion

Detailed research findings on the derivatization of this compound are not extensively available in the public domain. However, the structural features of the molecule, namely the carboxylic acid, bromo, and methoxy functional groups attached to a naphthalene core, suggest several potential pathways for functional group interconversion. These hypothetical derivatization strategies are based on established organic chemistry principles.

The carboxylic acid group is a primary site for derivatization. Standard esterification procedures, involving reaction with an alcohol in the presence of an acid catalyst, would yield the corresponding ester. Alternatively, conversion to a more reactive acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride, would open up pathways to a variety of derivatives. This acyl chloride could readily react with amines to form amides, with alcohols to form esters under milder conditions, and with organometallic reagents.

The bromo substituent on the naphthalene ring provides a handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with a boronic acid could introduce a new carbon-carbon bond, leading to alkyl, alkenyl, or aryl substituted derivatives. Similarly, Sonogashira coupling with a terminal alkyne would yield an alkynylated product. Buchwald-Hartwig amination could be employed to replace the bromine atom with a nitrogen-containing functional group.

The methoxy group is generally less reactive but can be cleaved under harsh conditions using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide to yield the corresponding phenol. This phenolic derivative could then be further functionalized, for example, through Williamson ether synthesis to introduce different alkoxy groups.

It is important to note that the relative reactivity of the functional groups would need to be considered for selective transformations. For instance, the carboxylic acid might need to be protected, for example as an ester, before performing reactions on the bromo or methoxy groups to avoid undesired side reactions.

| Reactant | Reagent(s) | Product Functional Group | Reaction Type |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Esterification |

| Carboxylic Acid | Thionyl Chloride | Acyl Chloride | Acyl Halogenation |

| Acyl Chloride | Amine | Amide | Amidation |

| Bromo Group | Boronic Acid, Pd Catalyst | C-C Bond (Aryl/Alkyl) | Suzuki Coupling |

| Bromo Group | Terminal Alkyne, Pd/Cu Catalyst | Alkyne | Sonogashira Coupling |

| Bromo Group | Amine, Pd Catalyst | Amine | Buchwald-Hartwig Amination |

| Methoxy Group | HBr or BBr₃ | Phenol | Ether Cleavage |

| Phenol | Alkyl Halide, Base | Ether | Williamson Ether Synthesis |

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, it is possible to map the carbon skeleton and ascertain the precise location of substituents on the aromatic naphthalene (B1677914) ring.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of (6-Bromo-2-methoxy-1-naphthyl)acetic acid would feature distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methoxy (B1213986) (-OCH₃) protons, and the acidic proton (-COOH).

The substitution pattern on the naphthalene ring creates a unique set of chemical shifts and coupling patterns for the five aromatic protons. Based on data from analogs like 2-bromo-6-methoxynaphthalene (B28277), the aromatic region (typically 7.0-8.5 ppm) would be complex. chemicalbook.com The proton on C5, being adjacent to the bromine atom, would likely appear as a doublet, coupled to the proton on C4. The proton on C7, adjacent to the methoxy group, would also show a distinct shift. The remaining aromatic protons would exhibit characteristic doublet or doublet of doublets patterns based on their ortho and meta couplings.

The methylene protons of the acetic acid side chain are diastereotopic due to the chiral center at C1 (if the molecule is resolved into enantiomers) or simply because of the bulky, asymmetric naphthalene system. This would ideally result in two separate signals, appearing as a pair of doublets (an AB quartet), likely in the 3.8-4.2 ppm range. The methoxy group protons would appear as a sharp singlet, typically around 3.9-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift, usually above 10-12 ppm, though its position and visibility can be highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) | Position is solvent and concentration dependent. |

| Aromatic H (H3, H4, H5, H7, H8) | 7.1 - 8.2 | Multiplets (m), Doublets (d) | Complex region showing characteristic aromatic couplings. |

| -CH₂- | ~4.0 | Singlet (s) or AB quartet | Methylene protons adjacent to the aromatic ring. |

| -OCH₃ | ~3.9 | Singlet (s) | Sharp signal characteristic of a methoxy group. |

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone. The spectrum for this compound is predicted to show 13 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, expected to appear in the 170-180 ppm region. libretexts.org The ten carbons of the naphthalene ring would produce signals in the aromatic region of approximately 110-160 ppm. The carbon bearing the methoxy group (C2) would be significantly shifted downfield (to a higher ppm value) due to the electronegativity of the oxygen atom, likely appearing around 155-158 ppm. researchgate.net Conversely, the carbon atom bonded to the bromine (C6) would be shifted upfield (to a lower ppm value) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect," with an expected shift around 115-120 ppm. chemicalbook.com The quaternary carbons of the ring (C1, C2, C4a, C6, C8a) would typically show lower intensity signals. The methylene carbon (-CH₂-) would be found in the 35-45 ppm range, and the methoxy carbon (-OCH₃) would appear around 55-60 ppm. researchgate.netlibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | 170 - 180 | Carbonyl carbon, typically a weak signal. |

| C2 (-OCH₃) | 155 - 158 | Aromatic carbon attached to the methoxy group. |

| Aromatic C (C1, C3, C4, C4a, C5, C7, C8, C8a) | 110 - 135 | Remaining eight aromatic carbons. |

| C6 (-Br) | 115 - 120 | Aromatic carbon attached to bromine. |

| -OCH₃ | 55 - 60 | Methoxy group carbon. |

| -CH₂- | 35 - 45 | Methylene carbon of the acetic acid group. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₁BrO₃.

A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. acs.orgnih.gov HRMS can measure the mass of these isotope peaks with high precision, allowing for the confirmation of the molecular formula C₁₃H₁₁BrO₃. researchgate.net

| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₃H₁₁⁷⁹BrO₃]⁺ | M | 293.9886 | ~100 |

| [C₁₃H₁₁⁸¹BrO₃]⁺ | M+2 | 295.9866 | ~98 |

The fragmentation of aromatic carboxylic acids in the mass spectrometer typically involves the loss of the carboxyl group. libretexts.org Key fragmentation pathways for this compound would likely include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). A prominent fragmentation would be the cleavage of the C1-CH₂ bond to form a stable naphthylmethyl cation, which would also exhibit the characteristic 1:1 bromine isotope pattern.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a premier technique for assessing the purity of a compound. nih.gov The HPLC component separates the target compound from any impurities or starting materials based on their differential partitioning between a stationary and a mobile phase. nih.gov The eluting components are then introduced directly into the mass spectrometer, which serves as a highly sensitive and selective detector.

For an aromatic carboxylic acid like the target compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (like formic acid) to ensure the analyte is in its protonated form. rsc.org By monitoring the total ion chromatogram (TIC) and extracting the specific m/z values corresponding to the molecular ion of this compound (m/z 294 and 296), its retention time can be determined and its purity can be calculated as the percentage of the total peak area. This technique allows for the detection and potential identification of even trace-level impurities. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. echemi.com Conjugation with the aromatic naphthalene ring typically shifts this absorption to a slightly lower wavenumber. spectroscopyonline.com

Other significant peaks would include the aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches of the methylene group (below 3000 cm⁻¹), and C=C stretching vibrations of the naphthalene ring (in the 1600-1450 cm⁻¹ region). vscht.cznasa.gov The C-O stretching of the carboxylic acid and the ether linkage would result in strong bands in the 1320-1210 cm⁻¹ and 1270-1230 cm⁻¹ regions, respectively. spectroscopyonline.com The C-Br stretch is expected to produce a weak to medium absorption in the far-infrared or fingerprint region, typically between 600-500 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it a valuable tool for analyzing the substituted naphthalene core. nih.gov The C=O stretch is also typically Raman active.

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=C Stretch | Naphthalene Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | ~920 | Medium, Broad |

| C-Br Stretch | Bromo-aryl | 600 - 500 | Medium to Weak |

Based on a comprehensive search of available scientific literature and chemical databases, specific X-ray crystallography data for the solid-state structure of this compound has not been publicly reported. Consequently, detailed crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.

The determination of a crystal structure via single-crystal X-ray diffraction is an empirical process that requires the growth of a suitable, high-quality crystal of the compound. While computational methods can predict molecular structures in the gaseous phase, the precise arrangement of molecules in the solid state, including intermolecular interactions and crystal packing, can only be definitively established through experimental techniques like X-ray crystallography.

Future research may lead to the successful crystallization and structural determination of this compound, at which point the crystallographic data would become accessible through resources like the Cambridge Structural Database (CSD).

Theoretical and Computational Studies on 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP/6-311G**)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP hybrid functional, combined with a triple-zeta basis set like 6-311G**, is a widely accepted level of theory for calculating the electronic properties and geometries of organic molecules. researchgate.netresearchgate.net Such calculations for (6-Bromo-2-methoxy-1-naphthyl)acetic acid would provide a detailed picture of its fundamental chemical nature.

Prediction of Electronic Structure and Charge Distribution

DFT calculations can map the distribution of electrons across the molecule, revealing its polarity and potential for intermolecular interactions. The molecular electrostatic potential (MEP) surface would visualize electron-rich and electron-deficient regions, while Mulliken population analysis would assign partial charges to each atom. researchgate.net

In this compound, the highest negative charges are expected to be localized on the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups due to their high electronegativity. The bromine atom would also carry a partial negative charge. Conversely, the carboxylic proton and the carbon atoms attached to the electronegative oxygen and bromine atoms would exhibit partial positive charges. This charge distribution is critical for understanding hydrogen bonding capabilities and interactions with biological receptors.

Table 1: Hypothetical Mulliken Atomic Charges

| Atom | Element | Functional Group | Predicted Partial Charge (a.u.) |

|---|---|---|---|

| O1 | Oxygen | Carboxyl (C=O) | -0.55 |

| O2 | Oxygen | Carboxyl (O-H) | -0.60 |

| H1 | Hydrogen | Carboxyl (-OH) | +0.45 |

| O3 | Oxygen | Methoxy (-OCH₃) | -0.50 |

Analysis of Reactive Sites and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a small gap suggests high reactivity. acs.orgnih.gov

For this compound, the HOMO is likely distributed across the electron-rich naphthalene (B1677914) ring system and the methoxy group, indicating these are probable sites for electrophilic attack. The LUMO would likely be centered on the naphthalene ring and the electron-withdrawing carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.50 | Electron-accepting ability |

Molecular Geometry and Conformational Analysis

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the acetic acid side chain to the naphthalene ring.

A potential energy surface (PES) scan, performed using DFT, would identify the most stable conformers (local minima) and the energy barriers for rotation between them. dntb.gov.ua The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions. Key dihedral angles, such as the one defining the orientation of the carboxylic acid plane relative to the naphthalene ring, would be determined to define the molecule's preferred shape.

Molecular Dynamics Simulations

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations model the behavior of a molecule over time in a specific environment, such as in a solvent. mdpi.com An MD simulation of this compound, typically in a box of water molecules, would provide insights into its solvation and dynamic conformational behavior. researchgate.net

By simulating the molecule's trajectory, one can analyze the stability of its different conformers in solution, study the formation and lifetime of hydrogen bonds between the carboxylic acid group and water, and observe the arrangement of water molecules around the hydrophobic naphthalene core and the hydrophilic substituents. This information is crucial for understanding the molecule's solubility and how it might interact with a biological target in an aqueous environment.

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description |

|---|---|

| Input Parameters | |

| Force Field | A set of parameters (e.g., CHARMM, AMBER) describing the potential energy of the system. |

| Solvent Model | A model for the solvent molecules (e.g., TIP3P water). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |

| Potential Outputs | |

| Trajectory Analysis | Analysis of the molecule's position, velocity, and conformational changes over time. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

Structure-Reactivity Relationships Derived from Computational Models

Computational models can establish Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. atlantis-press.commdpi.com For this compound, DFT-derived descriptors can be used to predict its reactivity.

Table 4: Key Computational Descriptors and Their Influence on Reactivity

| Descriptor | Predicted Influence |

|---|---|

| Charge on Carboxylic Proton | A higher positive charge correlates with increased acidity (lower pKa). |

| LUMO Energy | A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| HOMO Energy | A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). princeton.edu Computational chemistry can accurately predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. nih.gov

For this compound, a KIE study could be used to probe the mechanism of its deprotonation. By calculating the transition state for the proton transfer from the carboxylic acid to a base, one can determine the zero-point vibrational energies (ZPVEs). The difference in ZPVE between the O-H and O-D bonds in the ground state and transition state allows for the calculation of the primary KIE (kH/kD). nih.gov A significant primary KIE (typically > 2) would provide strong evidence that the O-H bond is being broken in the rate-determining step of the reaction. ic.ac.uk

Table 5: Hypothetical Calculated KIE for Deprotonation

| Reaction Step | Isotopic Substitution | Calculated kH/kD | Mechanistic Implication |

|---|

Assessment of Steric vs. Electronic Dominance in Reaction Pathways

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on "this compound." Consequently, there is no published research that directly assesses the dominance of steric versus electronic effects in the reaction pathways of this particular compound. Detailed research findings, including computational data such as transition state energies, activation barriers, and product distribution ratios derived from theoretical models, are not available in the public domain for this molecule.

Therefore, it is not possible to provide a detailed analysis or construct data tables pertaining to the steric and electronic influences on the reactivity of this compound. Such an analysis would require dedicated quantum mechanical calculations and modeling, which have not been reported to date.

While general principles of physical organic chemistry can offer qualitative predictions regarding the behavior of the substituents (bromo, methoxy, and acetic acid) on the naphthalene core, a rigorous, quantitative assessment of their interplay in directing reaction pathways for this specific molecule is contingent upon future computational research.

Role of 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that documents the use of (6-Bromo-2-methoxy-1-naphthyl)acetic acid as a direct precursor in the synthesis of complex organic molecules. While related compounds such as 6-Bromo-2-methoxynaphthalene are known intermediates in the synthesis of pharmaceuticals like Nabumetone, the specific role of the 1-acetic acid derivative remains uncharacterized in published synthetic routes.

Scaffold for Novel Compound Libraries and Analogues

The concept of using a central molecular framework, or scaffold, to generate a library of related compounds is a cornerstone of modern medicinal chemistry and drug discovery. The naphthalene (B1677914) ring system is a common scaffold in the design of bioactive molecules. researchgate.net However, there are no specific reports of this compound being employed as a scaffold for the generation of novel compound libraries or analogues. Research in this area tends to focus on more readily available or synthetically accessible naphthalene derivatives.

Utility in Specialized Chemical Synthesis Pathways

The unique substitution pattern of this compound could theoretically lend itself to specialized chemical synthesis pathways, potentially involving transformations of the bromo, methoxy (B1213986), or acetic acid functionalities. For instance, the bromo group could be utilized in cross-coupling reactions, while the acetic acid moiety could undergo various derivatizations. Despite these theoretical possibilities, there is no documented evidence in the scientific literature of this compound being used in such specialized pathways.

Applications in Biochemical and Molecular Research Methodologies

Investigation of Brominated and Methoxylated Naphthalene (B1677914) Derivatives in Biological Systems

The presence of both bromine and methoxy (B1213986) groups on the naphthalene ring of (6-Bromo-2-methoxy-1-naphthyl)acetic acid makes it a valuable tool for studying the influence of these functionalities on biological activity. Brominated aromatic compounds are known for their diverse biological effects, and their inclusion in molecular structures can significantly alter pharmacokinetic and pharmacodynamic properties. Similarly, methoxy groups can impact a molecule's polarity, metabolic stability, and binding interactions with biological targets. nih.gov

Research on various naphthalene derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects. researchgate.net The specific substitution pattern of this compound allows for a focused investigation into how the interplay between a halogen, an electron-donating group, and an acidic side chain directs its biological behavior. Studies on related compounds have shown that the position and nature of substituents on the naphthalene scaffold are critical determinants of their biological outcomes. nih.gov

| Compound Class | Functional Groups | Investigated Biological Activities |

| Brominated Naphthalenes | Bromine | Antimicrobial, Cytotoxic |

| Methoxylated Naphthalenes | Methoxy | Anti-inflammatory, Antioxidant |

| Naphthylacetic Acids | Acetic Acid | Plant growth regulation, Anti-inflammatory |

Probing Molecular Targets and Pathways in Biochemical Studies

The structural features of this compound make it a candidate for use as a molecular probe to investigate specific biological targets and pathways. Naphthalene-based compounds have been shown to interact with a variety of proteins and enzymes, influencing their function. nih.gov For example, some naphthalene derivatives act as inhibitors of enzymes such as tubulin polymerization, showcasing their potential to interfere with cellular division. nih.gov

The acetic acid moiety of the compound is structurally similar to the endogenous signaling molecule indole-3-acetic acid (an auxin), suggesting potential interactions with proteins that recognize this type of acidic side chain. mdpi.com Furthermore, the lipophilic naphthalene core, modified with polar groups, allows the molecule to potentially interact with both hydrophobic and hydrophilic pockets within a protein's active site. Researchers can utilize this compound in screening assays to identify novel protein-ligand interactions and to elucidate the mechanisms of action of related therapeutic agents.

Design and Synthesis of Chemical Probes for Biological Systems

This compound can serve as a foundational structure for the design and synthesis of more complex chemical probes. The naphthalene scaffold is a common core for the development of fluorescent probes, which are instrumental in visualizing and tracking biological molecules and processes within living cells. mdpi.com The functional groups present on this compound offer handles for chemical modification.

For instance, the carboxylic acid group can be readily converted into an amide or ester to attach fluorophores, biotin (B1667282) tags, or other reporter molecules. The bromine atom can be utilized in cross-coupling reactions to introduce further complexity and functionality. The synthesis of a library of derivatives based on this core structure would enable researchers to develop probes with tailored properties, such as specific subcellular localization or enhanced binding affinity for a particular target. The synthesis of various functionalized naphthalene derivatives is an active area of research for the development of new materials and biologically active compounds. nih.govbiointerfaceresearch.com

| Functional Group | Potential Modification | Application in Chemical Probes |

| Acetic Acid | Amidation, Esterification | Attachment of fluorophores, affinity tags |

| Bromine | Cross-coupling reactions | Introduction of diverse functional groups |

| Naphthalene Core | --- | Scaffold for fluorescent probes |

Exploration of Structure-Activity Relationships in a Biochemical Context

The study of this compound and its analogs is crucial for understanding structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry and chemical biology for the rational design of molecules with desired biological activities. By systematically modifying the structure of this compound and evaluating the biological effects of these changes, researchers can determine the importance of each functional group for its activity.

For example, comparing the activity of this compound with its non-brominated or non-methoxylated counterparts would reveal the contribution of the bromine and methoxy groups to its biological profile. nih.gov Similarly, altering the position of the substituents on the naphthalene ring can provide insights into the spatial requirements for target binding. These studies often involve synthesizing a series of related compounds and testing them in biochemical assays to build a comprehensive understanding of how chemical structure dictates biological function. nih.gov The insights gained from such SAR studies can guide the development of more potent and selective modulators of biological pathways.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Methoxy 1 Naphthyl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid is poised to embrace the principles of green and sustainable chemistry. ucl.ac.ukresearchgate.net Current synthetic approaches to related brominated naphthalene (B1677914) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. orgsyn.orgepo.org Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

One promising direction is the exploration of catalytic C-H functionalization. nih.gov This approach could enable the direct introduction of the acetic acid moiety onto a pre-functionalized 6-bromo-2-methoxynaphthalene core, thereby reducing the number of synthetic steps and improving atom economy. The regioselective C-H activation of naphthalenes is an active area of research, and tailoring catalysts for the specific electronic and steric environment of the substituted naphthalene ring will be a key challenge. nih.gov

Furthermore, the development of greener halogenation techniques is a critical area of future investigation. researchgate.nettaylorfrancis.com This could involve the use of enzymatic halogenation, which offers high selectivity under mild conditions, or the application of novel brominating agents that are less hazardous and more recyclable than traditional reagents. rsc.org The use of alternative, greener solvents in the synthesis process is another important aspect that will likely be explored. researchgate.net

| Potential Sustainable Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic C-H Functionalization | Increased atom economy, reduced step count. | Development of regioselective catalysts for the naphthalene core. |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of suitable haloperoxidases. rsc.org |

| Use of Greener Solvents | Reduced environmental impact, improved process safety. | Screening and optimization of bio-derived or recyclable solvents. researchgate.net |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |

Advanced Computational Investigations for Predictive Modeling and Materials Design

Computational chemistry and in silico modeling are set to play a pivotal role in unlocking the full potential of this compound and its derivatives. ijpsjournal.com Density Functional Theory (DFT) studies, for instance, can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. pnu.edu.uanih.govrsc.orgresearchgate.netmdpi.com Such computational analyses can predict the most likely sites for further chemical modification and guide the rational design of new derivatives with desired properties.

Future computational research could focus on creating predictive models for the biological activity of compounds derived from this compound. By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of these molecules with their therapeutic potential, accelerating the discovery of new drug candidates. ijpsjournal.com Molecular docking studies can further elucidate the binding interactions of these compounds with biological targets, providing a molecular basis for their observed activities. researchgate.netijfmr.com

In the realm of materials science, computational modeling can be employed to design novel materials based on the this compound scaffold. By simulating the self-assembly and packing of these molecules, it may be possible to predict their potential to form liquid crystals, organic semiconductors, or other functional materials. The specific arrangement of the bromo, methoxy (B1213986), and carboxylic acid groups can be computationally tuned to optimize the electronic and optical properties of the resulting materials.

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Molecular property prediction | Electronic structure, reactivity, spectroscopic data. pnu.edu.uanih.govrsc.org |

| QSAR Modeling | Drug discovery | Correlation of molecular structure with biological activity. ijpsjournal.com |

| Molecular Docking | Chemical biology | Prediction of binding modes with biological targets. researchgate.netijfmr.com |

| Molecular Dynamics Simulations | Materials science | Insights into self-assembly and material formation. |

Expansion of Its Utility in Emerging Fields of Chemical Biology and Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules and for applications in chemical biology. lifechemicals.comnih.govresearchgate.net The presence of a bromine atom provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 6-position. This versatility allows for the creation of a library of derivatives with a wide range of chemical and physical properties.

In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, the naphthalene core can serve as a fluorescent reporter, and the acetic acid moiety can be used to attach the molecule to biomolecules of interest. The bromine atom could also be a site for the introduction of photo-cross-linking groups or bioorthogonal handles.

As a precursor in organic synthesis, this compound can be utilized in the construction of complex natural products and novel pharmaceutical agents. nih.govrsc.org The naphthalene scaffold is a common motif in biologically active compounds, and the specific substitution pattern of this molecule offers a unique starting point for the synthesis of new therapeutic agents. lifechemicals.comnih.gov Future research will likely explore its use in cascade reactions and multicomponent reactions to rapidly build molecular complexity. acs.org

| Area of Application | Potential Utility | Research Direction |

| Chemical Biology | Development of chemical probes. | Synthesis of fluorescently labeled and bio-orthogonally functionalized derivatives. |

| Medicinal Chemistry | Scaffold for drug discovery. | Exploration of derivatives as anticancer, anti-inflammatory, or antimicrobial agents. nih.govrsc.org |

| Organic Synthesis | Versatile building block. | Use in cross-coupling, cascade, and multicomponent reactions for complex molecule synthesis. acs.org |

| Materials Science | Precursor for functional materials. | Synthesis of novel liquid crystals, organic semiconductors, and polymers. |

Q & A

Q. What are the recommended synthetic routes for (6-Bromo-2-methoxy-1-naphthyl)acetic acid?

- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted naphthalene precursor, followed by acetic acid side-chain introduction. Key steps include:

- Bromination : Electrophilic aromatic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 6-position .

- Methoxylation : Protection/deprotection strategies (e.g., using methyl chloride or dimethyl sulfate) to install the 2-methoxy group without side reactions .

- Acetic Acid Group Addition : Friedel-Crafts acylation or alkylation with bromoacetic acid derivatives, followed by hydrolysis to the carboxylic acid .

Critical Parameters : Temperature control during bromination (0–5°C) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Compare experimental values (e.g., 294–295°C) with literature data using differential scanning calorimetry (DSC) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, bromine-induced deshielding in aromatic regions) .

- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification (expected m/z: 295.08 for C₁₃H₁₁BrO₃) .

Advanced Research Questions

Q. What challenges arise in resolving the stereoelectronic effects of the bromo and methoxy substituents during reactivity studies?

- Methodological Answer : The bromine atom’s electron-withdrawing effect and methoxy’s electron-donating nature create competing electronic environments. To study this:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict charge distribution and reactive sites .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric vs. electronic dominance .

Example : Bromine at C6 directs electrophilic attacks to C1/C3, while methoxy at C2 stabilizes adjacent carbocation intermediates in Friedel-Crafts reactions .

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (120 K) minimizes thermal motion artifacts. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields suitable crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL software refines bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., 85–90° between naphthyl and acetic acid planes) .

Critical Insight : The acetic acid group’s orientation influences hydrogen-bonding networks, affecting solubility and stability .

Q. What strategies minimize competing side reactions during methoxylation of naphthalene precursors?

- Methodological Answer : Competing demethylation or over-bromination can be mitigated via:

- Protecting Groups : Temporarily block reactive sites (e.g., acetic acid as a tert-butyl ester) before methoxylation .

- Catalytic Systems : Use CuI/1,10-phenanthroline to enhance selectivity in Ullmann-type coupling for methoxy installation .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks methoxy group incorporation and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.